Acetanilide, N-ethyl-2-fluoro-2',4',5'-trichloro-
CAS No.: 10016-10-1
Cat. No.: VC18018284
Molecular Formula: C10H9Cl3FNO
Molecular Weight: 284.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10016-10-1 |
|---|---|
| Molecular Formula | C10H9Cl3FNO |
| Molecular Weight | 284.5 g/mol |
| IUPAC Name | N-ethyl-2-fluoro-N-(2,4,5-trichlorophenyl)acetamide |
| Standard InChI | InChI=1S/C10H9Cl3FNO/c1-2-15(10(16)5-14)9-4-7(12)6(11)3-8(9)13/h3-4H,2,5H2,1H3 |
| Standard InChI Key | RJOQPFZKWBSZBQ-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C1=CC(=C(C=C1Cl)Cl)Cl)C(=O)CF |
Introduction
Chemical Structure and Properties
The molecular structure of N-ethyl-2-fluoro-2',4',5'-trichloroacetanilide features an acetanilide backbone modified with an ethyl group at the nitrogen atom, a fluorine atom at the ortho position, and three chlorine atoms at the 2', 4', and 5' positions of the aromatic ring . This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions.
Synthesis and Reaction Pathways
The synthesis of N-ethyl-2-fluoro-2',4',5'-trichloroacetanilide involves multi-step halogenation and acetylation reactions. A plausible route includes:
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Acetylation of 2-fluoro-2',4',5'-trichloroaniline: Reacting the aniline derivative with acetic anhydride or acetyl chloride under acidic conditions .
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N-Ethylation: Introducing the ethyl group via alkylation agents such as ethyl bromide or iodide in the presence of a base.
Alternative methods may employ Vilsmeier-Haack reagents for formylation or acetoxylation, as demonstrated in related quinoline syntheses . Challenges include minimizing dihalogenation byproducts, which can be addressed using controlled stoichiometry of halogenating agents like hydrobromic acid and hydrogen peroxide .
Applications in Pharmaceutical and Agrochemical Research
Halogenated acetanilides are pivotal in drug discovery due to their bioisosteric potential. Key applications include:
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Antimicrobial Agents: Chlorine and fluorine substituents enhance activity against resistant pathogens .
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Herbicides: Structural analogs such as S-metolachlor (a chloroacetanilide) are widely used in agriculture, suggesting potential agrochemical utility .
Comparative studies highlight that the ethyl group in N-ethyl-2-fluoro-2',4',5'-trichloroacetanilide may improve pharmacokinetic profiles compared to methylated derivatives .
Toxicological and Environmental Considerations
Acute toxicity data for this compound indicate an oral LD₅₀ of 25 mg/kg in mice, with observed effects including hypothermia and antipsychotic-like behavior . Chronic exposure risks remain understudied, but analogous chlorinated acetanilides are classified as environmental contaminants due to persistence and bioaccumulation .
Regulatory frameworks, such as Japan’s Act on Chemical Substance Assessment, list related chloroacetanilides (e.g., S-metolachlor) as substances requiring rigorous management .
Comparative Analysis of Halogenated Acetanilides
The table below contrasts N-ethyl-2-fluoro-2',4',5'-trichloroacetanilide with structurally similar compounds:
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